

Application Notes and Protocols for 5-Fluoro-3-methylpyridin-2-ylamine

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Compound of Interest

Compound Name: 5-Fluoro-3-methylpyridin-2-ylamine

Cat. No.: B1391064

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Introduction

5-Fluoro-3-methylpyridin-2-ylamine is a substituted aminopyridine that serves as a versatile and valuable building block in modern medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methyl group onto the 2-aminopyridine scaffold significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.^[1] The pyridine core is a prevalent motif in numerous FDA-approved drugs, and the 2-amino group provides a key reactive handle for constructing more complex molecular architectures, particularly kinase inhibitors.^{[2][3]}

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and practical application of **5-Fluoro-3-methylpyridin-2-ylamine** in key synthetic transformations. The protocols are designed to be robust starting points, and the underlying chemical principles are explained to empower users to make informed decisions and optimizations in their research.

Compound Properties and Safety Data

A thorough understanding of the chemical properties and associated hazards is paramount before any experimental work is undertaken.

Property	Value	Source
Chemical Formula	<chem>C6H7FN2</chem>	CookeChem[4]
Molecular Weight	126.13 g/mol	CookeChem[4]
CAS Number	886365-56-6	CookeChem[4]
Appearance	Solid (Typical)	ChemicalBook[5]
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation.	MedchemExpress.com
Precautionary Codes	P264, P280, P302+P352, P305+P351+P338, P362+P364	MedchemExpress.com

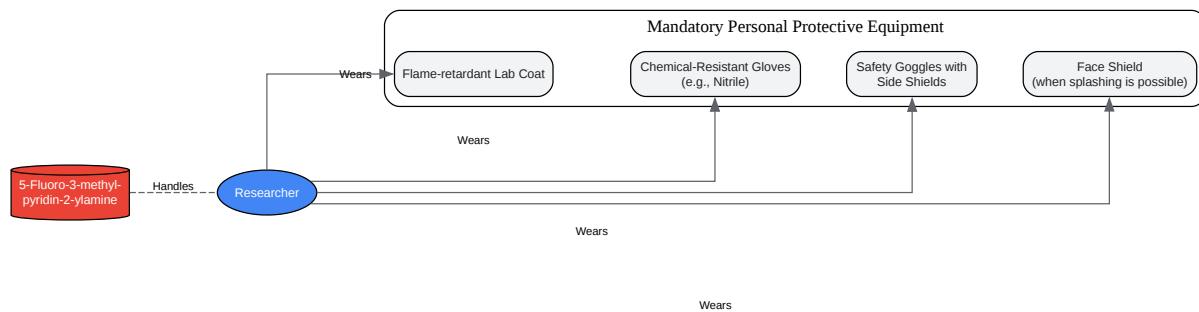
This table summarizes key data. Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

Handling and Storage Procedures

Adherence to strict safety and storage protocols is essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to minimize exposure. The following diagram outlines the mandatory PPE for handling this compound.



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Caption: Required PPE for handling **5-Fluoro-3-methylpyridin-2-ylamine**.

Safe Handling Practices

- Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]
- Contact Avoidance: Avoid all direct contact with the skin, eyes, and clothing.[8] Do not breathe dust.[9]
- Hygiene: Wash hands thoroughly with soap and water after handling.[8][10] Do not eat, drink, or smoke in the laboratory.[9]
- Spill Management: In case of a spill, evacuate the area. For solid spills, sweep up the material, minimizing dust generation, and place it into a suitable, labeled container for disposal.[9][11] Absorb liquid solutions with an inert material (e.g., diatomite) and dispose of the contaminated material according to regulations.[8]

Storage Conditions

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous situations.

- Container: Store in a tightly closed, original container in a cool, dry place.[12][13]
- Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen) at 2–8 °C.[5]
- Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases. [12][14]
- Location: Keep in a locked poison room or a secure, well-ventilated area designated for chemical storage, away from heat sources and ignition.[6][12]

Disposal

Disposal must be conducted in compliance with all local, regional, and national regulations.

- Waste Stream: This material and its container must be disposed of as hazardous waste.[11] Do not allow the product to enter drains.
- Method: Engage a licensed professional waste disposal service for the disposal of this chemical.[7]

Application Notes & Synthetic Protocols

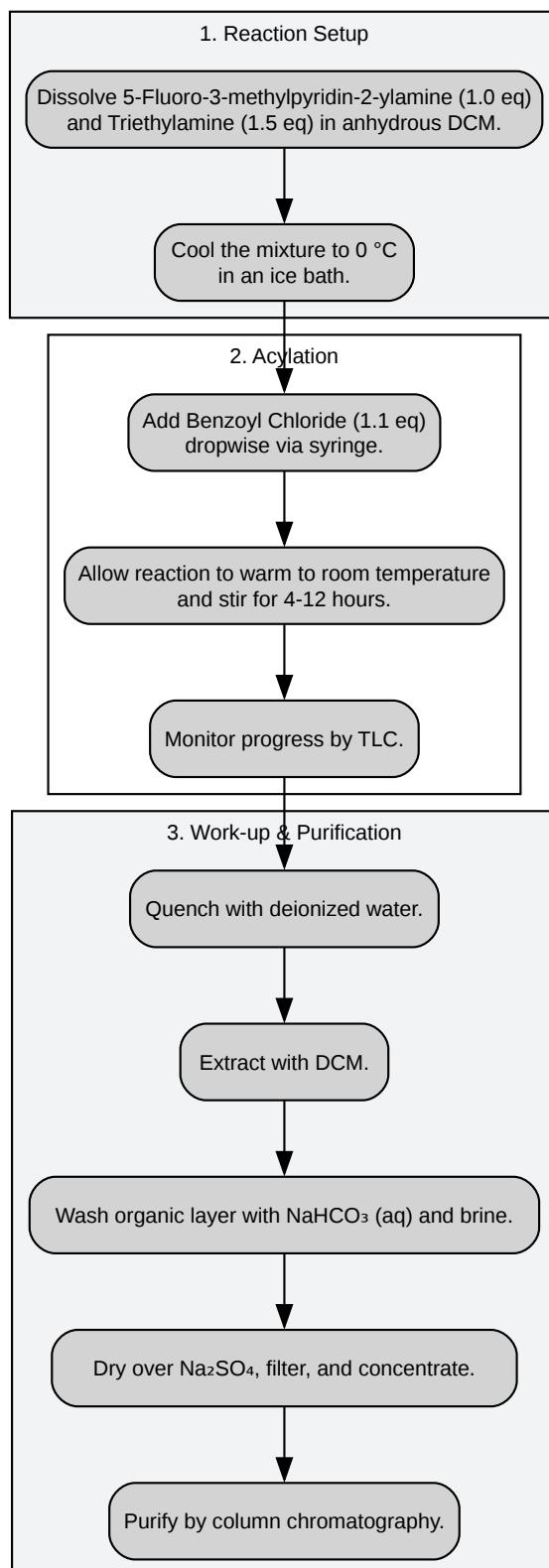
5-Fluoro-3-methylpyridin-2-ylamine is a key intermediate for creating diverse molecular libraries. The exocyclic amine at the C2 position is a potent nucleophile and a versatile handle for various synthetic transformations.

Application Note 1: N-Acylation for Amide Synthesis

Causality and Rationale: N-acylation is a fundamental reaction to form amides, which are prevalent structures in pharmaceuticals. The reaction involves the nucleophilic attack of the 2-amino group on an electrophilic acyl source, such as an acyl chloride. The fluorine atom at the 5-position is electron-withdrawing, which slightly decreases the nucleophilicity of the amino group compared to its non-fluorinated analog.[15] Therefore, the use of a non-nucleophilic base like triethylamine (Et_3N) or pyridine is critical. The base serves to neutralize the HCl byproduct

generated during the reaction, driving the equilibrium towards the product.[\[15\]](#) Anhydrous conditions are necessary to prevent the hydrolysis of the highly reactive acyl chloride.

Protocol 1: N-Acylation with Benzoyl Chloride

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Caption: General workflow for the N-acylation of **5-Fluoro-3-methylpyridin-2-ylamine**.

Detailed Steps:

- Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add **5-Fluoro-3-methylpyridin-2-ylamine** (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).
- Base Addition: Add triethylamine (1.5 eq) to the solution.
- Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is done to control the initial exotherm of the reaction.
- Acyl Chloride Addition: Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.[15]
- Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.
- Quenching: Carefully quench the reaction by adding deionized water.
- Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
- Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO_3) solution (to remove excess acid) and brine.[15]
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-acylated product.

Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality and Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, essential for constructing biaryl structures found in many kinase inhibitors.[2][16] This reaction typically couples an organoboron species with a halide. To apply this to **5-Fluoro-3-**

methylpyridin-2-ylamine, it must first be converted to a halide (e.g., 2-amino-5-bromo-3-methylpyridine) via a Sandmeyer or similar halogenation reaction. The presence of the free amino group can be challenging as it can coordinate to the palladium catalyst, potentially inhibiting the reaction.[17] However, protocols using robust catalyst systems, such as $\text{Pd}(\text{PPh}_3)_4$ or more modern Buchwald ligands with a $\text{Pd}(\text{OAc})_2$ precursor, can overcome this issue.[16][17] A base (e.g., K_3PO_4 or K_2CO_3) is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[18] A mixed solvent system like dioxane/water is often used to solubilize both the organic and inorganic reagents.[16]

Protocol 2: Suzuki Coupling of 2-Amino-5-bromo-3-methylpyridine (Illustrative)

This protocol is based on a procedure for the structurally similar 5-bromo-2-methylpyridin-3-amine and serves as an excellent starting point.[16][17]

- **Setup:** To a dry round-bottom flask or reaction vial, add 2-amino-5-bromo-3-methylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K_3PO_4 , 2.0 eq).[17]
- **Catalyst Addition:** Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$] (0.05 eq).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- **Solvent Addition:** Add degassed 1,4-dioxane and degassed water (typically in a 4:1 volume ratio).[16]
- **Reaction:** Heat the reaction mixture to 85-95 °C with vigorous stirring for 4-12 hours, monitoring its progress by TLC or LC-MS.
- **Work-up:** After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
- **Extraction:** Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
- **Washing and Drying:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

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